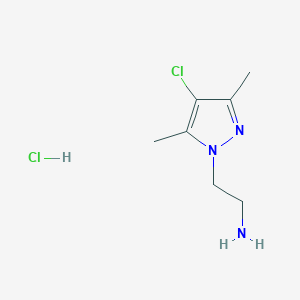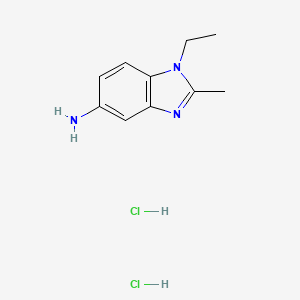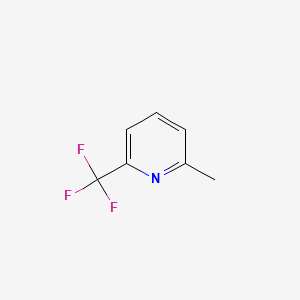
2-Methyl-6-(trifluoromethyl)pyridine
Overview
Description
2-Methyl-6-(trifluoromethyl)pyridine is an organic compound that belongs to the class of trifluoromethyl-substituted pyridines. This compound is characterized by the presence of a trifluoromethyl group (-CF₃) and a methyl group (-CH₃) attached to a pyridine ring. The trifluoromethyl group imparts unique chemical and physical properties to the compound, making it valuable in various applications, particularly in the fields of agrochemicals and pharmaceuticals .
Mechanism of Action
Target of Action
Trifluoromethylpyridine (tfmp) derivatives, which include 2-methyl-6-(trifluoromethyl)pyridine, are known to have various targets depending on their specific structures . For instance, some TFMP derivatives are used in the pharmaceutical industry and target enzymes like phosphatidylinositol-3-kinase (PI3K), which plays a crucial role in cell proliferation, apoptosis, motility, and cell invasion .
Mode of Action
Tfmp derivatives are generally thought to exert their biological activities due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . The presence of fluorine and the pyridine structure in TFMP derivatives result in superior properties when compared to traditional compounds .
Pharmacokinetics
The physicochemical properties of tfmp derivatives, such as their solubility and volatility, can impact their bioavailability .
Result of Action
Tfmp derivatives are known to exhibit various biological activities, including pest control properties in the agrochemical industry . The unique physicochemical properties of the fluorine atom and the pyridine moiety in TFMP derivatives contribute to these activities .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s solubility can affect its distribution in the environment . Moreover, TFMP derivatives are used in the protection of crops from pests, indicating that their action can be influenced by factors such as the presence of pests and the conditions of the crops .
Biochemical Analysis
Biochemical Properties
2-Methyl-6-(trifluoromethyl)pyridine plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The presence of the trifluoromethyl group enhances its reactivity and binding affinity. This compound is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of xenobiotics. The interaction with these enzymes can lead to the formation of reactive intermediates, influencing the overall metabolic pathways .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. This compound can modulate the activity of various signaling molecules, leading to alterations in cellular functions. For instance, it can affect the expression of genes involved in oxidative stress response, thereby impacting cellular homeostasis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions can result in the upregulation or downregulation of target genes, thereby modulating cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular functions. This compound has shown stability under various conditions, but its degradation products can also exhibit biological activity. Long-term exposure to this compound in in vitro and in vivo studies has revealed potential changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular functions. At higher doses, it can lead to toxic or adverse effects, including oxidative stress and cellular damage. These threshold effects highlight the importance of dosage optimization in experimental studies .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily mediated by cytochrome P450 enzymes. These enzymes facilitate the oxidation and subsequent conjugation of the compound, leading to its excretion. The interaction with cofactors such as NADPH is essential for the catalytic activity of these enzymes. The metabolic flux and levels of metabolites can be significantly influenced by the presence of this compound .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. The compound’s lipophilic nature allows it to easily cross cell membranes, influencing its distribution within the body .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within the mitochondria, for instance, can impact mitochondrial function and energy metabolism. Understanding these localization patterns is essential for elucidating the compound’s biochemical effects .
Preparation Methods
The synthesis of 2-Methyl-6-(trifluoromethyl)pyridine can be achieved through several methods:
Chlorination and Fluorination of Picoline: One common method involves the chlorination of picoline followed by fluorination to introduce the trifluoromethyl group.
Direct Fluorination: Another approach involves the direct fluorination of methylpyridine using a mixture of fluorine and nitrogen gases, followed by treatment with triethylamine.
Industrial Production: Industrially, the compound can be produced by exchanging chlorine atoms with fluorine atoms in trichloromethyl-pyridine.
Chemical Reactions Analysis
2-Methyl-6-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles under appropriate conditions.
Metalation Reactions: It can form pyridyllithium derivatives through metalation reactions, which are useful intermediates in the synthesis of other complex molecules.
Coupling Reactions: The compound can be used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of various organic compounds.
Scientific Research Applications
2-Methyl-6-(trifluoromethyl)pyridine has a wide range of applications in scientific research:
Agrochemicals: It is used as an intermediate in the synthesis of pesticides and herbicides, contributing to crop protection.
Pharmaceuticals: The compound is a key ingredient in the development of drugs due to its unique pharmacological properties.
Material Science: It is used in the synthesis of metal-organic frameworks (MOFs) and other advanced materials.
Comparison with Similar Compounds
2-Methyl-6-(trifluoromethyl)pyridine can be compared with other trifluoromethyl-substituted pyridines:
2-Fluoro-6-(trifluoromethyl)pyridine: This compound has a fluorine atom instead of a methyl group, which can alter its reactivity and applications.
2-Amino-6-(trifluoromethyl)pyridine: The presence of an amino group can significantly change the compound’s chemical properties and its use in different applications.
4-(Trifluoromethyl)pyridine: This compound has the trifluoromethyl group at a different position on the pyridine ring, leading to different reactivity and applications.
Properties
IUPAC Name |
2-methyl-6-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3N/c1-5-3-2-4-6(11-5)7(8,9)10/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTGYDHHZGXOFMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70563697 | |
| Record name | 2-Methyl-6-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70563697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1620-72-0 | |
| Record name | 2-Methyl-6-(trifluoromethyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1620-72-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-6-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70563697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


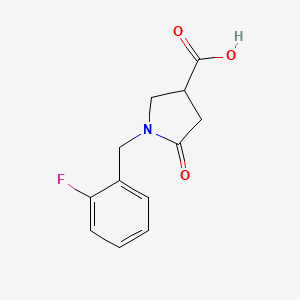
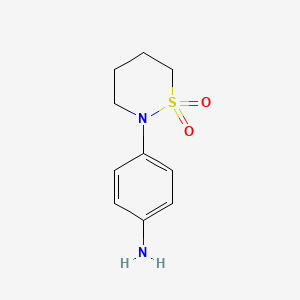

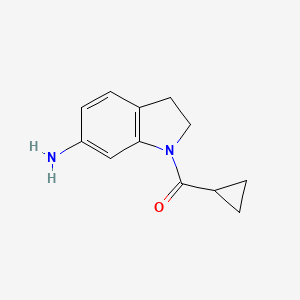
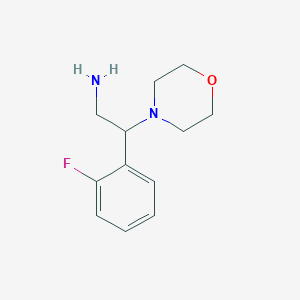

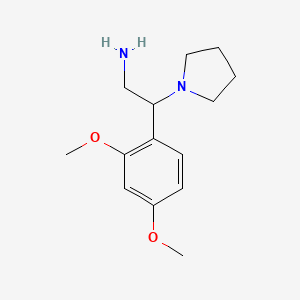

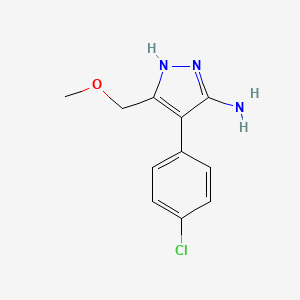
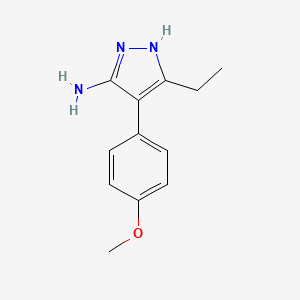
![2,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1317424.png)
